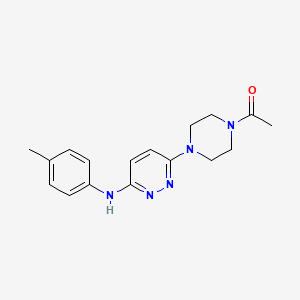

甲基 2-(4-氧代-4,5-二氢-1H-1,5-苯并二氮杂环戊烷-2-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate involves multi-component reactions and various synthesis methods. For instance, isocyanide-based five-component synthesis has been used to create 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides, demonstrating a versatile approach to constructing benzodiazepine frameworks (Akbarzadeh, Amanpour, Soorki, & Bazgir, 2012). Moreover, novel synthesis routes have been developed for related compounds, showing the diversity in synthetic strategies for benzodiazepines (Lauffer & Mullican, 2002).

Molecular Structure Analysis

The molecular structure of benzodiazepines, including derivatives similar to methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate, has been extensively studied. X-ray crystallography and other spectroscopic techniques have been employed to characterize the molecular configurations and conformational dynamics of these compounds, providing insight into their three-dimensional structures and the impact on their chemical behavior (Andronati, Dvorkin, Korotenko, Voronina, Simonov, & Shibanova, 1982).

Chemical Reactions and Properties

Benzodiazepines undergo a variety of chemical reactions, reflecting their rich chemical properties. For instance, the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives, related to the benzodiazepine structure, have demonstrated potential as inhibitors, showcasing the chemical reactivity and potential applications of these compounds (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

科学研究应用

催化氧化和缩合反应

研究表明,Co2+、Mn2+、Ni2+、Zn2+和Ca2+等金属离子可以催化特定中间体的缩合,从而形成苯二氮䓬啉衍生物。例如,氯化锰(MnCl2)已被用于催化氧化2,3-二氢-2,2,4-三甲基-1H-1,5-苯二氮䓬啉,通过包括醛缩合、互变异构和脱氢过程的反应序列形成各种化合物 (Szeverényi & Simándi, 1989)。

噻唑苯二氮䓬啉的合成

通过四氢-1,5-苯二氮䓬啉-2-硫酮与芳香族α-溴酮的反应合成了噻唑苯二氮䓬啉和相关化合物。这一过程导致了各种衍生物的形成,并进行了涉及半经验计算的机理研究,以了解潜在的化学反应 (Jančienė等, 2008)。

抗菌和抗氧化性能

从苯二氮䓬啉化合物中合成的苯氧噻唑酮基苄烯已被合成并评估其抗菌和抗氧化性能。这些化合物的结构已通过各种光谱方法确认,并通过体外研究评估了它们的生物活性 (Sonia et al., 2013)。

晶体结构分析

关于与苯二氮䓬啉相关的化合物的晶体结构的研究揭示了有关分子构象、分子间相互作用和晶体堆积的细节。例如,与苯二氮䓬啉结构相关的化合物阿利沙坦甲酯乙酸乙酯半溶剂,被分析以了解其分子组分之间的二面角以及晶体结构内的氢键网络和π-π堆积相互作用 (Li et al., 2015)。

作用机制

Target of Action

The primary targets of “methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate” are currently unknown. This compound is a research chemical and there is limited information available about its specific targets and their roles

Mode of Action

It is known that benzodiazepines generally work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (gaba) at the gaba_a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties

Biochemical Pathways

The biochemical pathways affected by “methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate” are currently unknown. As a research chemical , its effects on various biochemical pathways have not been extensively studied

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is also unknown .

Result of Action

The molecular and cellular effects of “methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate” are currently unknown. As a research chemical , its specific effects at the molecular and cellular level have not been extensively studied

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of this compound .

安全和危害

未来方向

属性

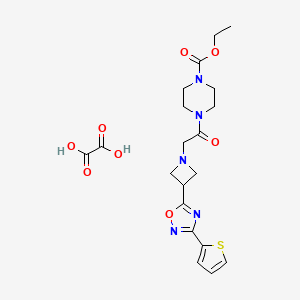

IUPAC Name |

methyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-12(16)7-8-6-11(15)14-10-5-3-2-4-9(10)13-8/h2-6,13H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTILPASCHMQIMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)

![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)

![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)